molecular formula C8H12N2O B3027953 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one CAS No. 1439900-41-0

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B3027953
CAS No.: 1439900-41-0
M. Wt: 152.19
InChI Key: DVZCJAGOJOSGPA-UHFFFAOYSA-N
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Description

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one (CAS: 1779992-96-9) is a dihydropyridinone derivative featuring an isopropyl group at the 1-position and an amino group at the 3-position of the heterocyclic ring. Its molecular formula is C₈H₁₂N₂O (molecular weight: 152.19 g/mol). This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules. Its isopropyl substituent confers moderate hydrophobicity, balancing solubility and membrane permeability .

Properties

IUPAC Name

3-amino-1-propan-2-ylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCJAGOJOSGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701266062
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
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Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-41-0
Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
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Record name 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone
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Record name 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a ketone functionality. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridinone ring undergoes oxidation to form pyridinone derivatives. Manganese-based catalysts, such as [(S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF3_3SO3_3)2_2], enable selective oxidation of C–H bonds in aliphatic and aromatic systems under mild conditions . Key findings include:

Reagent/Condition Product Catalytic Efficiency
H2_2O2_2/AcOHPyridinone derivativesUp to 970 turnovers
AcOOH (peracetic acid)Epoxides (if olefins present)1000 TONs

Mechanistic studies indicate a metal-based pathway, evidenced by cyclohexanol/cyclohexanone ratios (4.9 : 5.1) . The amino group may stabilize intermediates via coordination to the Mn center, enhancing selectivity.

Reduction Reactions

Reduction of the dihydropyridinone ring is less common but feasible. Sodium borohydride (NaBH4_4) selectively reduces the carbonyl group to a hydroxyl group, yielding a dihydropyridine alcohol. For example:
Dihydropyridinone+NaBH4Dihydropyridine alcohol\text{Dihydropyridinone}+\text{NaBH}_4\rightarrow \text{Dihydropyridine alcohol}
Lithium aluminum hydride (LiAlH4_4) fully reduces the ring to a piperidine derivative, though this requires anhydrous conditions.

Substitution Reactions

The amino group at the 3-position participates in nucleophilic substitutions. InCl3_3-catalyzed reactions under ultrasound irradiation facilitate efficient functionalization :

Reagent Product Yield
Alkyl halides (e.g., CH3_3I)N-Alkylated derivatives80–95%
Acyl chlorides (e.g., AcCl)Amides75–90%

Ultrasound irradiation reduces reaction times (20–40 minutes) compared to conventional heating .

Cyclization and Ring Expansion

The compound serves as a precursor in multi-component reactions (MCRs). For example, reacting with malononitrile and β-ketoesters in the presence of InCl3_3 yields pyrano[2,3-c]pyrazole derivatives :
Dihydropyridinone+Malononitrile+ KetoesterInCl3Pyrano 2 3 c pyrazole\text{Dihydropyridinone}+\text{Malononitrile}+\text{ Ketoester}\xrightarrow{\text{InCl}_3}\text{Pyrano 2 3 c pyrazole}

Key advantages of this method include:

  • High functional group tolerance.

  • Short reaction times (20 minutes under ultrasound).

  • Yields exceeding 90% .

Tautomerization and pH-Dependent Reactivity

In acidic or basic media, the compound exhibits tautomerization between the lactam and lactim forms, altering its reactivity. For instance:

  • Acidic conditions : Protonation of the carbonyl oxygen enhances electrophilicity.

  • Basic conditions : Deprotonation of the NH group promotes nucleophilic attacks at the 4-position.

Comparative Reaction Data

Reaction Type Optimal Catalyst Temperature Time Yield
OxidationMn(CF3_3SO3_3)2_225°C6–12 h>90%
SubstitutionInCl3_340°C (ultrasound)20 min95%
CyclizationInCl3_340°C20 min95%

Scientific Research Applications

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyridinone ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts physicochemical properties and biological interactions. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Propan-2-yl (isopropyl) C₈H₁₂N₂O 152.19 Moderate hydrophobicity; synthetic accessibility
3-Amino-1-(3-pyridinylmethyl)-2(1H)-pyridinone 3-Pyridinylmethyl C₁₁H₁₁N₃O 201.23 Heteroaromatic substituent; potential for π-π interactions
3-Amino-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one Allyl C₈H₁₀N₂O 150.18 Reactive allyl group; potential for further functionalization
3-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one 3,3-Dimethylbutyl C₁₁H₁₈N₂O 194.27 Increased steric bulk; reduced solubility
3-Amino-1-(3,3,3-trifluoropropyl)-1,2-dihydropyridin-2-one 3,3,3-Trifluoropropyl C₈H₉F₃N₂O 206.17 Enhanced metabolic stability; fluorophilic properties
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one Methoxymethyl C₇H₁₀N₂O₂ 154.17 Ether linkage; improved solubility in polar solvents
Key Observations:
  • Hydrophobicity : The trifluoropropyl and isopropyl substituents increase hydrophobicity compared to methoxymethyl or pyridinylmethyl groups.
  • Reactivity : Allyl and trifluoropropyl groups offer sites for further chemical modifications (e.g., cross-coupling or fluorophilic interactions).
  • Steric Effects : Bulky substituents like 3,3-dimethylbutyl may hinder binding in biological targets but enhance selectivity .

Electronic and Pharmacokinetic Implications

  • Fluorinated Derivatives : The trifluoropropyl analog (C₈H₉F₃N₂O) exhibits enhanced metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
  • Methoxy Groups : The methoxymethyl derivative (C₇H₁₀N₂O₂) improves aqueous solubility, beneficial for oral bioavailability .

Biological Activity

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one, a compound with the molecular formula C8_8H12_{12}N2_2O and a molecular weight of 152.19 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with specific biological targets.

  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. For instance, studies have shown that it may impact pathways involving EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), both of which are critical in tumor biology.
  • Induction of Apoptosis : Research indicates that this compound can enhance apoptosis in cancer cells by modulating gene expression related to cell death and survival pathways.
  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, contributing to its potential as a therapeutic agent against resistant cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
EZH2 InhibitionDemonstrated significant inhibition with IC50_{50} values in the low nanomolar range.
HSP90 InhibitionShowed promising inhibitory effects; compounds derived from it exhibited IC50_{50} values around 60 nM.
Apoptosis InductionIncreased expression of apoptosis-related genes in treated cancer cells.
Cell Cycle ArrestInduced M-phase arrest in cancer cells, leading to reduced proliferation.

Detailed Research Findings

Recent studies have highlighted the dual role of this compound as both an EZH2 and HSP90 inhibitor:

  • EZH2 Inhibition : In a study examining various compounds for their EZH2 inhibitory potential, this compound exhibited potent activity with an IC50_{50} value significantly lower than many analogs, indicating strong binding affinity and efficacy against EZH2-related pathways .
  • HSP90 Interaction : Another investigation revealed that modifications on the compound could enhance its HSP90 inhibitory capabilities. Specifically, certain derivatives showed increased potency compared to the parent structure, suggesting that structural optimization could yield even more effective inhibitors .

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one with high purity?

Synthetic routes typically involve reductive cyclization of β-keto amides or condensation of substituted pyridones with isopropylamine under controlled conditions. For example, reductive cyclization using sodium borohydride in ethanol at 60°C yields the dihydropyridinone core, while subsequent amination with isopropylamine introduces the amino group. Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to achieve >95% purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Use SHELX software for structure refinement to resolve bond angles and torsional strain in the dihydropyridinone ring .
  • Spectroscopy : Combine 1^1H/13^{13}C NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns and FT-IR (KBr pellet) to identify NH/CO stretching vibrations (~3200 cm1^{-1} and ~1650 cm1^{-1}, respectively).
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+^+ at m/z 169.1) .

Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solvents?

The compound is prone to hydrolysis under strongly acidic/basic conditions due to the labile lactam ring. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C, but degradation accelerates at pH <3 or >10. Store in anhydrous DMSO or ethanol at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, comparing activation energies with experimental kinetic data (e.g., Arrhenius plots for nucleophilic substitution rates).
  • Isotopic labeling : Use 15^{15}N-labeled analogs to track amino group participation in reactions, reconciling discrepancies between predicted intermediates and observed products .

Q. What pharmacological mechanisms are hypothesized for dihydropyridinone derivatives, and how can they be tested?

Dihydropyridinones may act as enzyme inhibitors (e.g., kinase or protease targets) due to their planar, electron-rich rings. For example:

  • In vitro assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence-based ATP competition assays.
  • Molecular docking : Align the compound’s structure with crystal structures of target proteins (PDB entries) to identify binding motifs .

Q. What advanced techniques optimize regioselective functionalization of the dihydropyridinone scaffold?

  • Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridyl or amide) to functionalize the 4- or 5-positions selectively.
  • Photoredox catalysis : Leverage visible-light-mediated reactions to install aryl or alkyl groups at the 3-position without disrupting the lactam ring .

Q. How should researchers address discrepancies between crystallographic and spectroscopic data for tautomeric forms?

  • Variable-temperature NMR : Monitor tautomeric equilibria (e.g., lactam ↔ lactim) in DMSO-d₆ from 25°C to 80°C.
  • Neutron diffraction : Resolve hydrogen atom positions in single crystals to confirm dominant tautomers .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclization) and reduce side reactions.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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